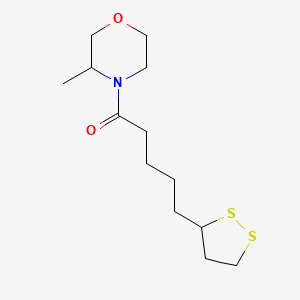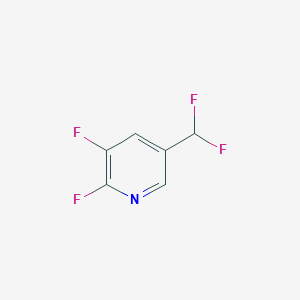
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and activation of immune cells.
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
Thiazoles are recognized for their applications in synthetic organic chemistry, particularly as corrosion inhibitors for metals such as copper in acidic environments. Studies demonstrate the effective synthesis of thiazole derivatives with high corrosion inhibition efficiencies, reaching up to 90%. These derivatives exhibit potential as effective corrosion inhibitors, with their interaction with metal surfaces described by Langmuir adsorption isotherm models. Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, further support their efficiency and mechanism of action (Farahati et al., 2019).
Optical Properties and Polymer Synthesis
The synthesis of polymers bearing oligothiophene units demonstrates the manipulation of optical properties through molecular design. These polymers show controlled polymerization, with UV and photoluminescence (PL) measurements indicating π-stacked interactions between oligothiophene chromophores, dependent on the structure of the repeating unit. This research opens avenues for developing materials with tailored optical properties for electronic applications (Takagi et al., 2013).
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. New series of thiazole compounds containing di-, tri-, and tetrathiazole moieties have shown high antimicrobial activity against various bacterial and fungal species. The structural elucidation of these compounds, alongside molecular docking studies, supports their potential as effective antimicrobial agents. This highlights the importance of thiazole derivatives in developing new therapeutics against infectious diseases (Althagafi et al., 2019).
Anti-infective Agents and Apoptosis Inducers
Research into thiazole clubbed pyrazole derivatives has identified their role as apoptosis inducers and anti-infective agents. These compounds have been evaluated for their cytotoxic activities and potential to induce significant apoptosis in germ cells. Their application extends to antibacterial and antimalarial activities, showcasing the broad spectrum of activity that thiazole derivatives can offer in medical applications (Bansal et al., 2020).
Propiedades
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-6-14(22-7-10)13-8-23-15(18-13)17-11-2-4-12(5-3-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDZDJQFDNOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)



![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)